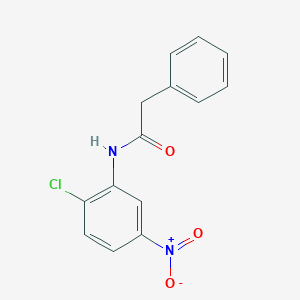

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFSZDOFIEQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-chloro-5-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-chloro-5-nitrophenyl)-2-phenylacetamide can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Amino derivatives.

Substitution: Substituted phenylacetamides.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide is an organic compound with the molecular formula C₁₄H₁₁ClN₂O₃ and a molecular weight of 276.71 g/mol. It contains chloro and nitro substituents on a phenyl ring and an acetamide functional group. The compound is characterized by its potential biological activities and synthetic versatility, making it interesting in medicinal chemistry.

Anticestodal Drug Modification

This compound derivatives have stable atropisomeric structures due to rotational restriction around an N-C single bond. X-ray single crystal structures of racemic and optically pure forms were analyzed, revealing intermolecular halogen bonding in these derivatives. Understanding such interactions can inform the design of chiral molecules with specific properties.

Pharmaceutical Research

This compound finds applications primarily in pharmaceutical research due to its potential therapeutic properties. It is being explored for use as an antimalarial agent, with preliminary studies indicating efficacy against malaria parasites. Its unique chemical structure may allow for further modifications to enhance activity or reduce toxicity.

Antimalarial Studies

Research has indicated that this compound exhibits significant biological activity, particularly in antimalarial studies. Its structure suggests potential interactions with biological targets, which may include inhibition of specific enzymes or receptors involved in disease processes. The presence of both chloro and nitro groups enhances its lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways relevant to malaria, potentially inhibiting their activity. Further exploration into its pharmacokinetics and toxicity profiles is necessary to fully understand its interactions within biological systems.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The nitro and chloro groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (Compound A)

- Structural Differences : The nitro and chloro groups are positioned at 2- and 4-positions on the phenyl ring, compared to 2- and 5- in the target compound. Additionally, a methylsulfonyl group replaces the phenylacetamide.

- Key Findings :

- The nitro group in Compound A is twisted out of the benzene plane (torsion angles: -16.7° and 160.9°), affecting crystal packing via intermolecular hydrogen bonds (C–H⋯O interactions) .

- Methylsulfonyl groups enhance electrophilicity, making such compounds reactive intermediates for sulfur-containing heterocycles .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide (Compound B)

- Structural Differences : A trifluoromethyl group replaces the nitro group, and a piperazinyl moiety is introduced.

- Piperazinyl groups are common in pharmaceuticals due to their ability to modulate solubility and receptor interactions .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound C)

- Structural Differences : The chloro-nitrophenyl ring is replaced with a benzothiazole scaffold containing a trifluoromethyl group.

- Key Findings :

Modifications in the Acetamide Moiety

N-(2-Methoxy-5-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide (Compound D)

- Structural Differences : A pyridinylsulfanyl group replaces the phenyl group in the acetamide chain, and methoxy/methyl groups are present on the aromatic ring.

- Methoxy groups (electron-donating) contrast with nitro groups (electron-withdrawing), altering electronic density and reaction pathways .

N-(4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl)acetamide (Compound E)

Comparative Data Table

Biological Activity

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₁ClN₂O₃ and a molecular weight of 276.71 g/mol. Its structure includes a chloro and nitro substituent on a phenyl ring, along with an acetamide functional group. These functional groups contribute to its reactivity and biological activity.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. Preliminary studies have shown efficacy against malaria parasites, suggesting that the compound may interact with specific enzymes or receptors involved in the malaria lifecycle. The presence of both chloro and nitro groups enhances its lipophilicity, potentially improving bioavailability and therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is primarily through interactions with molecular targets such as enzymes involved in metabolic pathways relevant to malaria. Its electrophilic nitro group may participate in various substitution reactions, while the chloro group can act as a leaving group in nucleophilic substitutions, allowing further derivatization for enhanced activity.

Synthesis and Derivatization

Several synthesis methods have been reported for this compound, highlighting its versatility as a building block in organic synthesis. The compound can undergo oxidation and reduction reactions, making it suitable for generating derivatives with potentially improved biological activities.

Antimicrobial Activity

In addition to its antimalarial properties, this compound has been investigated for antimicrobial activity. Studies have shown that related compounds exhibit effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The position of substituents on the phenyl ring significantly influences the antimicrobial efficacy of these compounds .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic methodologies are reported for N-(2-chloro-5-nitrophenyl)-2-phenylacetamide, and what parameters critically affect yield?

Methodological Answer:

The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example, analogous chloroacetamide derivatives are prepared via nucleophilic substitution of aromatic amines with chloroacetyl chloride under reflux conditions in aprotic solvents (e.g., toluene or DMF) . Key parameters include:

- Temperature : Optimal reaction temperatures (e.g., 80–100°C) balance reactivity and side-product formation.

- Catalyst/base selection : Triethylamine or NaOH is often used to neutralize HCl generated during acylation .

- Purification : Recrystallization from ethanol or ethyl acetate improves purity .

Yield optimization may require iterative adjustments to stoichiometry and solvent ratios .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- Spectroscopy :

- Chromatography : TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 249.05 g/mol for C₁₄H₁₀ClN₂O₃) .

- X-ray crystallography : Resolve structural ambiguities (e.g., torsion angles between aromatic rings) .

Advanced: How can researchers address byproduct formation during synthesis?

Methodological Answer:

Byproduct mitigation strategies include:

- Controlled reaction kinetics : Slow addition of chloroacetyl chloride minimizes polychlorinated byproducts .

- Selective reducing agents : Use iron powder or catalytic hydrogenation for nitro-group reduction to avoid over-reduction .

- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from di-acylated impurities .

- In situ monitoring : Real-time FTIR or Raman spectroscopy identifies intermediate species for timely adjustments .

Advanced: How to resolve contradictory reactivity data for the nitro group in this compound?

Methodological Answer:

Contradictions often arise from solvent polarity, steric effects, or competing reaction pathways. Systematic approaches include:

- Computational modeling : DFT calculations (e.g., Gaussian) predict nitro-group electrophilicity under varying conditions .

- Isotopic labeling : ¹⁵N-labeled nitro groups track regioselectivity in substitution reactions .

- Controlled comparative studies : Test reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents to isolate solvent effects .

Basic: What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

Documented and hypothesized applications include:

- Pharmaceutical intermediates : Nitro groups enable further functionalization (e.g., reduction to amines for bioactive benzimidazoles) .

- Enzyme inhibition studies : The chloro-nitrophenyl moiety may target cysteine proteases or kinases via electrophilic interactions .

- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria in preliminary assays .

Advanced: How to systematically study substituent effects on biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 5-position) and assay against target proteins .

- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors like the ecdysteroid receptor (EcR) .

- Electrochemical analysis : Cyclic voltammetry quantifies nitro-group redox potential to correlate with bioactivity .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .

- Waste disposal : Segregate halogenated/nitro waste and consult institutional guidelines for hazardous material disposal .

Advanced: What mechanistic insights exist for cyclization reactions involving this compound?

Methodological Answer:

Cyclization mechanisms (e.g., benzimidazole formation) involve:

- Acid-catalyzed intramolecular attack : Acetic acid protonates the amide carbonyl, facilitating nucleophilic attack by the adjacent amine .

- Kinetic studies : Monitor reaction progress via ¹H NMR to identify rate-determining steps (e.g., ring closure vs. proton transfer) .

- Isotope effects : Deuterated solvents (e.g., D₂O) reveal proton transfer pathways in cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.